molecular formula C28H57O10P B10752898 Omdpi CAS No. 213388-41-1

Omdpi

Cat. No.: B10752898
CAS No.: 213388-41-1
M. Wt: 584.7 g/mol
InChI Key: GJZGRYXGQBWBEB-AVMFAVRISA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Omdpi typically involves the esterification of glycerol with octadecanol and methylation of the resulting intermediate. The process begins with the protection of the hydroxyl groups of glycerol, followed by the selective esterification of the primary hydroxyl group with octadecanol. The secondary hydroxyl group is then methylated using methyl iodide in the presence of a base such as sodium hydride. The final step involves the deprotection of the hydroxyl groups to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors for the esterification and methylation steps, followed by purification using techniques such as column chromatography or recrystallization. The use of automated systems and continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Omdpi undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form phosphatidylinositol derivatives with different oxidation states.

    Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.

    Substitution: this compound can undergo substitution reactions where the octadecyl or methyl groups are replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various phosphatidylinositol derivatives with altered functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

Omdpi has a wide range of scientific research applications:

    Chemistry: this compound is used as a model compound to study the behavior of phosphatidylinositol analogs in various chemical reactions.

    Biology: In biological research, this compound is used to investigate the role of phosphatidylinositol in cellular signaling pathways and membrane dynamics.

    Medicine: this compound has potential therapeutic applications, including its use as a drug delivery vehicle and in the development of novel pharmaceuticals.

    Industry: In the materials science industry, this compound is explored for its potential use in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of Omdpi involves its interaction with specific molecular targets and pathways. This compound can integrate into cellular membranes, where it influences membrane fluidity and signaling pathways. It can also interact with proteins involved in phosphatidylinositol signaling, modulating their activity and downstream effects. The exact molecular targets and pathways involved depend on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Similar Compounds

    Phosphatidylinositol: The natural analog of Omdpi, which plays a crucial role in cellular signaling and membrane dynamics.

    Phosphatidylserine: Another phospholipid with similar structural features but different biological functions.

    Phosphatidylcholine: A common phospholipid in cell membranes with distinct chemical and biological properties.

Uniqueness of this compound

This compound is unique due to its synthetic modifications, which confer distinct chemical and biological properties compared to its natural analogs. The presence of the octadecyl and methyl groups in this compound allows for specific interactions with cellular membranes and proteins, making it a valuable tool in research and potential therapeutic applications.

Properties

CAS No.

213388-41-1

Molecular Formula

C28H57O10P

Molecular Weight

584.7 g/mol

IUPAC Name

[(2R)-2-methoxy-3-octadecoxypropyl] [(1R,2R,3S,4R,6R)-2,3,4,6-tetrahydroxycyclohexyl] hydrogen phosphate

InChI

InChI=1S/C28H57O10P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-36-21-23(35-2)22-37-39(33,34)38-28-25(30)20-24(29)26(31)27(28)32/h23-32H,3-22H2,1-2H3,(H,33,34)/t23-,24-,25-,26+,27-,28-/m1/s1

InChI Key

GJZGRYXGQBWBEB-AVMFAVRISA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC[C@H](COP(=O)(O)O[C@@H]1[C@@H](C[C@H]([C@@H]([C@H]1O)O)O)O)OC

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)OC1C(CC(C(C1O)O)O)O)OC

Origin of Product

United States

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